(2-Bromoethyl)cyclopentane
Overview
Description
(2-Bromoethyl)cyclopentane is an organic compound with the molecular formula C7H13Br It consists of a cyclopentane ring attached to a bromoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Bromoethyl)cyclopentane can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with phosphorus tribromide in anhydrous tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting cyclopentanol with hydrogen bromide in the presence of sulfuric acid. The reaction is typically carried out under controlled heating conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (2-Bromoethyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of cyclopentyl ethyl derivatives.
Elimination: Formation of cyclopentene.
Oxidation: Formation of cyclopentanone.
Reduction: Formation of cyclopentyl ethane.
Scientific Research Applications
(2-Bromoethyl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and pharmaceutical research.
Mechanism of Action
The mechanism of action of (2-Bromoethyl)cyclopentane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
- 1-Bromoethylcyclopentane
- 2-Chloroethylcyclopentane
- 2-Iodoethylcyclopentane
Comparison: (2-Bromoethyl)cyclopentane is unique due to its specific reactivity and the presence of a bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility .
Properties
IUPAC Name |
2-bromoethylcyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c8-6-5-7-3-1-2-4-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZRFKCNMIPTEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507686 | |
Record name | (2-Bromoethyl)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18928-94-4 | |
Record name | (2-Bromoethyl)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromoethyl)cyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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